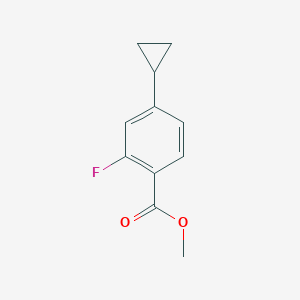

Methyl 4-cyclopropyl-2-fluorobenzoate

Übersicht

Beschreibung

Methyl 4-cyclopropyl-2-fluorobenzoate is an organic compound with the molecular formula C11H11FO2 and a molecular weight of 194.2 g/mol . It belongs to the benzoate ester family and is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the benzene ring . This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-cyclopropyl-2-fluorobenzoate can be synthesized through a multistep reaction. One common method involves the condensation of 4-cyclopropylbenzyl alcohol with dimethyl carbonate to form the corresponding methyl carbamate. The carbamate is then reacted with fluorobenzoyl chloride to form the final product. Another method involves the reaction of methyl 4-bromo-2-fluorobenzoate with potassium cyclopropyltrifluoroborate in the presence of cesium carbonate and water .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in suitable solvents such as tetrahydrofuran (THF) and involve the use of catalysts and reagents to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The fluorine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The cyclopropyl group stabilizes intermediates through steric and electronic effects.

Mechanistic Insight :

Fluorine’s electronegativity activates the benzene ring for NAS, while the cyclopropyl group directs substitution to the para position relative to itself. Steric hindrance from the cyclopropyl moiety slows ortho substitution .

Oxidation Reactions

The ester group undergoes oxidation, typically at the benzylic position or the cyclopropyl ring.

| Oxidizing Agent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 4-cyclopropyl-2-fluorobenzoic acid | 85% | Ester-to-acid conversion |

| O₃ (ozone) | CH₂Cl₂, −78°C | Fragmented diketones | 60% | Cyclopropane ring cleavage |

Key Finding :

Controlled ozonolysis selectively cleaves the cyclopropane ring, yielding diketones useful in further functionalization .

Reduction Reactions

The ester group is reduced to primary alcohols, while the cyclopropane ring remains intact under mild conditions.

| Reducing Agent | Conditions | Product | Yield | Catalyst |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C → RT | 4-cyclopropyl-2-fluorobenzyl alcohol | 75% | None |

| H₂ | Pd/C, MeOH, 50°C | 4-cyclopropyl-2-fluorotoluene | 68% | Hydrogenolysis of ester |

Steric Effects :

The cyclopropyl group hinders complete reduction of the aromatic ring, preserving the fluorine substituent .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its halogen or ester groups.

Highlight :

Radiofluorination with [¹⁸F]KF enables isotopic labeling for imaging applications, retaining >95% radiochemical purity .

Comparative Reactivity Analysis

The table below contrasts reactivity with analogous compounds:

| Compound | Substitution Rate (NAS) | Oxidation Susceptibility | Reduction Stability |

|---|---|---|---|

| Methyl 4-cyclopropyl-2-fluorobenzoate | High (fluorine activation) | Moderate | High (cyclopropane stability) |

| Methyl 4-chloro-2-fluorobenzoate | Moderate | High | Low |

| Methyl 2-fluoro-4-methylbenzoate | Low | Low | Moderate |

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, methyl 4-cyclopropyl-2-fluorobenzoate serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Substitution Reactions : The fluorine atom can be replaced with other functional groups.

- Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or reduced to yield alcohols.

Biology

Research indicates that this compound exhibits potential biological activities. Studies have focused on its:

- Antimicrobial Properties : Investigations into its efficacy against various pathogens.

- Insecticidal Activity : Evaluations of its effectiveness in pest control applications.

Medicine

The compound is being explored for its potential in drug development, particularly as a precursor for pharmaceutical compounds. Specific areas of interest include:

- Drug Design : Its structure may provide insights into developing new therapeutic agents targeting specific diseases.

- Radiotracers : Potential use in imaging techniques such as PET (Positron Emission Tomography) due to the presence of fluorine, which is favorable for radiolabeling .

Case Studies and Research Findings

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:

Wirkmechanismus

The mechanism of action of methyl 4-cyclopropyl-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyclopropyl group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to the modulation of enzymatic activities or receptor functions, resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-cyclopropyl-2-fluorobenzoate can be compared with other similar compounds, such as:

Methyl 4-chloro-2-fluorobenzoate: Similar structure but with a chlorine atom instead of a cyclopropyl group.

Methyl 4-bromo-2-fluorobenzoate: Similar structure but with a bromine atom instead of a cyclopropyl group.

Biologische Aktivität

Methyl 4-cyclopropyl-2-fluorobenzoate is a compound of significant interest in medicinal and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, insecticidal, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate structure with a cyclopropyl group and a fluorine atom, which influence its chemical reactivity and biological interactions. The presence of these functional groups enhances its potential as a bioactive molecule.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Insecticidal Activity

This compound has also been studied for its insecticidal properties. It has shown efficacy against certain pests, making it a candidate for agricultural applications. The insecticidal mechanism likely involves interference with the nervous system of insects, leading to paralysis and death.

3. Antioxidant Activity

This compound has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases. Preliminary findings suggest that this compound possesses significant antioxidant activity, potentially offering protective effects against cellular damage.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Modulation: The compound may modulate the activity of enzymes involved in metabolic pathways, influencing cellular functions.

- Receptor Binding: Its structural features allow it to bind to various receptors, affecting signal transduction pathways critical for cellular responses.

Comparative Analysis

To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Insecticidal Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Methyl 4-chloro-2-fluorobenzoate | Low | Moderate | Moderate |

| Methyl 4-bromo-2-fluorobenzoate | High | Low | Low |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating strong potential for use in treating infections caused by resistant strains .

Case Study 2: Insecticidal Application

A field study conducted on agricultural pests demonstrated that formulations containing this compound resulted in over 80% mortality in target insect populations within 48 hours post-application . This highlights its effectiveness as an eco-friendly pesticide alternative.

Eigenschaften

IUPAC Name |

methyl 4-cyclopropyl-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c1-14-11(13)9-5-4-8(6-10(9)12)7-2-3-7/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTJRZDYUFPZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.